molecular formula C22H21N3O2S B2398509 2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide CAS No. 861634-99-3

2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide

Cat. No. B2398509
CAS RN: 861634-99-3
M. Wt: 391.49
InChI Key: HLELWOBUKKUKLD-UHFFFAOYSA-N
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Description

The compound “2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The specific synthesis process for “2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide” is not available in the retrieved data.

Scientific Research Applications

Antitumor and Anticancer Activity

Research has explored the synthesis of various heterocyclic compounds, including those derived from similar complex structures, to evaluate their potential antitumor and anticancer activities. For example, a study focused on the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, leading to products with significant inhibitory effects on human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010). Another research project synthesized ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, finding that several compounds showed promising antiproliferative potential against cancer cell lines, with one particular compound significantly reducing tumor mass in vivo (Gad et al., 2020).

Antimicrobial Activity

The synthesis of novel heterocyclic compounds has also been directed towards evaluating antimicrobial properties. A study synthesizing new heterocyclic compounds containing a sulfonamido moiety showed that eight compounds had high antibacterial activities, demonstrating the potential for developing new antibacterial agents (Azab et al., 2013). Furthermore, compounds incorporating thiophene, pyrimidine, and other heterocycles have been assessed for their insecticidal properties against agricultural pests, indicating a broader application in pest control (Fadda et al., 2017).

Anti-Inflammatory and Analgesic Properties

Another avenue of research has explored the anti-inflammatory and analgesic potential of heterocyclic compounds. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products have shown high inhibitory activity on COX-2, analgesic activity, and anti-inflammatory effects, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antioxidant Activity

Compounds synthesized from ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their antioxidant activity, with several demonstrating potent effects against colon cancer cell lines, underscoring the potential for antioxidant-based cancer therapeutics (Abdel-Motaal et al., 2020).

properties

IUPAC Name

2-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-2-18-24-20-16-10-6-7-11-17(16)27-21(20)22(25-18)28-14-19(26)23-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLELWOBUKKUKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCC(=O)NCCC3=CC=CC=C3)OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide

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